molecular formula C21H20ClNO3S B300838 3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300838
M. Wt: 401.9 g/mol
InChI Key: GYCDXLZBTVFELP-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione, commonly referred to as CMID, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CMID belongs to the class of thiazolidinedione derivatives, which have been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of CMID involves the inhibition of various enzymes and signaling pathways. CMID has been found to inhibit the activity of COX-2, which leads to a decrease in the production of inflammatory mediators. CMID has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, CMID has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
CMID has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. CMID has also been found to decrease the expression of genes involved in inflammation and cancer. Additionally, CMID has been shown to induce apoptosis in cancer cells, which leads to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMID in lab experiments is its potential to exhibit a wide range of pharmacological activities. CMID has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant effects, which makes it a potential candidate for various therapeutic applications. However, one of the limitations of using CMID in lab experiments is its potential toxicity. CMID has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CMID. One potential direction is to explore its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to better understand the mechanism of action of CMID and its potential toxicity.

Synthesis Methods

The synthesis of CMID involves the reaction of 3-chlorobenzaldehyde with 5-isopropyl-4-methoxy-2-methylbenzylamine in the presence of glacial acetic acid to form 3-(3-chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The purity of the synthesized CMID can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

CMID has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant effects. CMID has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CMID has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

Product Name

3-(3-Chlorophenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H20ClNO3S

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20ClNO3S/c1-12(2)17-9-14(13(3)8-18(17)26-4)10-19-20(24)23(21(25)27-19)16-7-5-6-15(22)11-16/h5-12H,1-4H3/b19-10-

InChI Key

GYCDXLZBTVFELP-GRSHGNNSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)C(C)C)OC

SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)C(C)C)OC

Origin of Product

United States

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